molecular formula C4H11Cl2N5 B2682411 (2,5-Dimethyl-1,2,4-triazol-3-yl)hydrazine;dihydrochloride CAS No. 2260932-97-4

(2,5-Dimethyl-1,2,4-triazol-3-yl)hydrazine;dihydrochloride

Cat. No.: B2682411
CAS No.: 2260932-97-4
M. Wt: 200.07
InChI Key: JATQDNBKHBHHTN-UHFFFAOYSA-N
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Description

(2,5-Dimethyl-1,2,4-triazol-3-yl)hydrazine;dihydrochloride is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dimethyl-1,2,4-triazol-3-yl)hydrazine;dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with 1,2,4-triazole precursors. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

(2,5-Dimethyl-1,2,4-triazol-3-yl)hydrazine;dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce hydrazine derivatives .

Scientific Research Applications

(2,5-Dimethyl-1,2,4-triazol-3-yl)hydrazine;dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2,5-Dimethyl-1,2,4-triazol-3-yl)hydrazine;dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,5-Dimethyl-1,2,4-triazol-3-yl)hydrazine;dihydrochloride is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the dimethyl groups and the hydrazine moiety can enhance its ability to interact with biological targets and make it a valuable compound for research and development .

Properties

IUPAC Name

(2,5-dimethyl-1,2,4-triazol-3-yl)hydrazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N5.2ClH/c1-3-6-4(7-5)9(2)8-3;;/h5H2,1-2H3,(H,6,7,8);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JATQDNBKHBHHTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=N1)NN)C.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11Cl2N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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